molecular formula C9H11ClN2O4 B3097797 3-Nitrophenylalanine hydrochloride CAS No. 131980-25-1

3-Nitrophenylalanine hydrochloride

Cat. No. B3097797
CAS RN: 131980-25-1
M. Wt: 246.65 g/mol
InChI Key: CEBCXIZYRLCPAE-UHFFFAOYSA-N
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Description

3-Nitrophenylalanine hydrochloride is a chemical compound with the CAS Number: 131980-25-1 and Molecular Weight: 246.65 . It has a Linear Formula of C9H10N2O4.ClH .


Synthesis Analysis

A highly sensitive liquid chromatography tandem mass spectrometry method based on a 3-nitrophenylhydrazine (3-NPH) derivatization strategy has been developed . This strategy simultaneously targets carbonyl, carboxyl, and phosphoryl groups for targeted metabolomic analysis in biological samples .


Molecular Structure Analysis

The molecular structure of 3-Nitrophenylalanine hydrochloride is represented by the linear formula C9H10N2O4.ClH . The compound has a molecular weight of 246.65 .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Nitrophenylalanine hydrochloride are not detailed in the search results, a related compound, 3-Nitrophenylhydrazine, has been used in a derivatization strategy for LC-MS/MS-Based Targeted Metabolomics .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Nitrophenylalanine hydrochloride include a density of 1.4±0.1 g/cm3, a boiling point of 410.8±35.0 °C at 760 mmHg, and a molar refractivity of 52.0±0.3 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Synthesis and Biological Activities

3-Nitrophenylalanine hydrochloride has been explored in the synthesis of various compounds and in studying their biological activities. A study by Davis et al. (1963) demonstrated the synthesis of o-nitrophenylalanine through a condensation process, leading to the discovery of its effects on bacterial growth inhibition, particularly on Escherichia coli (Davis et al., 1963).

Genetic Incorporation in Proteins

Tsao et al. (2006) successfully incorporated the unnatural amino acid p-nitrophenylalanine into proteins in Escherichia coli, demonstrating its potential as a biophysical probe for studying protein structure and function (Tsao et al., 2006).

Nitration of Peptides

The interaction of 3-nitrophenylalanine with other biomolecules has been a topic of interest. Yi et al. (1997) investigated the effects of peroxynitrite on peptides, noting that while there was no direct formation of nitrophenylalanine, nitrated forms of tyrosine were observed, highlighting the complex chemical interactions involving nitrophenylalanine derivatives (Yi et al., 1997).

Synthesis of Cyclic N-Aryl Hydroxamic Acids

McAllister et al. (2011) described a methodology for synthesizing substituted cyclic hydroxamic acids using 2-nitrophenylalanine substrates. These compounds have shown antibacterial properties and have applications as KAT II inhibitors (McAllister et al., 2011).

Antimicrobial Activity

Research by Davis et al. (1975) on the antimicrobial activities of chloro analogs of 3-amino-3,4-dihydro-1-hydroxycarbostyril, derived from o-nitrophenylalanines, demonstrated significant growth inhibition of various microorganisms, indicating the potential of nitrophenylalanine derivatives in developing antimicrobial agents (Davis et al., 1975).

Safety and Hazards

The safety data sheet for a related compound, 3-Nitrophenylhydrazine hydrochloride, indicates that it is considered hazardous. It is classified as having acute oral toxicity, skin irritation, serious eye irritation, and specific target organ toxicity with the target organ being the respiratory system .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3-Nitrophenylalanine hydrochloride could be influenced by various environmental factors . These could include pH, temperature, presence of other molecules, and cellular context. Understanding these influences would be crucial for optimizing its use and predicting its behavior in different settings.

properties

IUPAC Name

2-amino-3-(3-nitrophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-2-1-3-7(4-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBCXIZYRLCPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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